molecular formula C14H11BrF3N3O B2364714 N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide CAS No. 2415516-31-1

N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide

Cat. No.: B2364714
CAS No.: 2415516-31-1
M. Wt: 374.161
InChI Key: DSYAZBFCNVUHHM-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a carboxamide group attached to a pyrimidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as a substituted aniline, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of Substituents: The bromine, methyl, and trifluoromethyl groups can be introduced through halogenation, alkylation, and trifluoromethylation reactions, respectively.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis would produce the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential lead compound in drug discovery.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromo-2-methylphenyl)-2-methylpyrimidine-4-carboxamide: Lacks the trifluoromethyl group.

    N-(4-Bromo-2-methylphenyl)-2-methyl-6-(methyl)pyrimidine-4-carboxamide: Has a methyl group instead of a trifluoromethyl group.

    N-(4-Chloro-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide: Has a chlorine atom instead of a bromine atom.

Uniqueness

The presence of the trifluoromethyl group in N-(4-Bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide can significantly influence its chemical and biological properties, such as increasing its metabolic stability and enhancing its binding affinity to biological targets.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF3N3O/c1-7-5-9(15)3-4-10(7)21-13(22)11-6-12(14(16,17)18)20-8(2)19-11/h3-6H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYAZBFCNVUHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=NC(=N2)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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